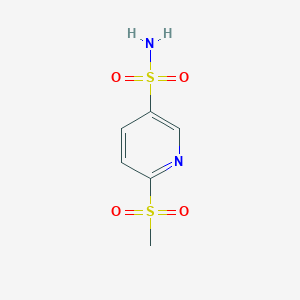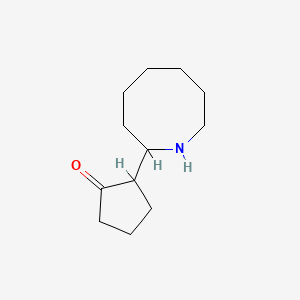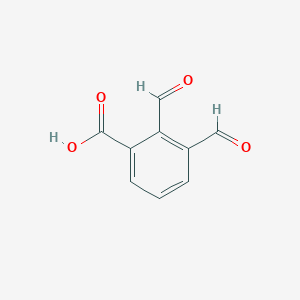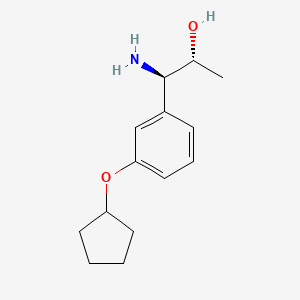![molecular formula C11H12O4S2 B13058313 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]thiopyran core. The cyclopropanecarboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of sulfur atoms in the thieno[2,3-b]thiopyran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate
- 1,1-dioxo-2H,3H,4H-1-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
- N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno thiopyran-4-yl]acetamide
Uniqueness
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate stands out due to its cyclopropanecarboxylate group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C11H12O4S2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C11H12O4S2/c12-10(7-1-2-7)15-9-3-5-16-11-8(9)4-6-17(11,13)14/h3,5,7,9H,1-2,4,6H2 |
InChI Key |
DOEUSBQTTSYIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)OC2C=CSC3=C2CCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)



![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)

amine](/img/structure/B13058282.png)

![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)

![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
